molecular formula C21H22N2O3 B7701465 N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide

Katalognummer B7701465
Molekulargewicht: 350.4 g/mol
InChI-Schlüssel: ZMFRGUZEBKHUTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-ethyl-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxybenzamide, commonly known as EMA401, is a novel drug candidate that has shown potential in the treatment of chronic neuropathic pain.

Wirkmechanismus

EMA401 works by blocking the activity of the angiotensin II type 2 receptor (AT2R), which is involved in the regulation of pain signaling in the nervous system. By blocking the activity of AT2R, EMA401 reduces the transmission of pain signals in the nervous system, leading to a reduction in pain.
Biochemical and Physiological Effects:
EMA401 has been shown to have a selective effect on the nervous system, with little to no effect on other organ systems. In preclinical studies, EMA401 has been shown to reduce pain without affecting motor function or causing sedation. Additionally, EMA401 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of EMA401 is its specificity for the nervous system, making it an ideal candidate for the treatment of neuropathic pain. Additionally, EMA401 has been shown to have a favorable safety profile, making it a promising treatment option for patients with chronic neuropathic pain. However, one limitation of EMA401 is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels in the body.

Zukünftige Richtungen

Future research on EMA401 should focus on further elucidating its mechanism of action and identifying potential biomarkers that can be used to predict patient response to treatment. Additionally, further clinical trials are needed to determine the long-term safety and efficacy of EMA401 in the treatment of chronic neuropathic pain. Finally, research should also explore the potential use of EMA401 in the treatment of other chronic pain conditions.

Synthesemethoden

EMA401 is synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethyl-N-methylamine to yield the amide intermediate. The amide intermediate is then reacted with 2-hydroxy-8-methylquinoline to form the final product, EMA401.

Wissenschaftliche Forschungsanwendungen

EMA401 has been extensively studied for its potential use as a treatment for chronic neuropathic pain. Preclinical studies have shown that EMA401 is effective in reducing pain in animal models of neuropathic pain. Clinical trials have also shown promising results, with EMA401 demonstrating efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced neuropathic pain.

Eigenschaften

IUPAC Name

N-ethyl-2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-23(21(25)17-10-5-6-11-18(17)26-3)13-16-12-15-9-7-8-14(2)19(15)22-20(16)24/h5-12H,4,13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFRGUZEBKHUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=CC=CC(=C2NC1=O)C)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.